

# A Comparative Guide to VMD-928 and Other Allosteric TrkA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VMD-928   |           |
| Cat. No.:            | B15617439 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a high-affinity receptor for nerve growth factor (NGF) and a key player in neuronal survival, differentiation, and signaling. Dysregulation of the TrkA signaling pathway has been implicated in various cancers and pain states, making it a compelling target for therapeutic intervention. While traditional kinase inhibitors have typically targeted the ATP-binding site, a new class of allosteric inhibitors is emerging. These molecules bind to a site distinct from the active site, offering potential advantages in terms of selectivity and overcoming resistance to ATP-competitive drugs.

This guide provides a comparative overview of **VMD-928**, a novel allosteric and irreversible TrkA inhibitor, with other known allosteric inhibitors of the same target. The information is intended to assist researchers and drug development professionals in understanding the current landscape of allosteric TrkA inhibition.

# VMD-928: A Novel Allosteric and Irreversible TrkA Inhibitor

**VMD-928** is an orally bioavailable small molecule that selectively targets TrkA.[1][2] Its unique mechanism of action is characterized by both allosteric and irreversible binding, distinguishing it from many existing TrkA inhibitors.[1][3] This dual mechanism involves acting as a "molecular



glue" that stabilizes a non-functional conformation of two TrkA proteins.[3][4] A significant advantage of its non-ATP competitive nature is its ability to inhibit TrkA in tumors that have developed resistance to ATP-competitive inhibitors through mutations in the ATP-binding site, such as the G667C mutation.[1]

VMD-928 is currently being evaluated in a Phase 1 clinical trial (NCT03556228) for the treatment of advanced solid tumors and lymphomas.[1][5][6][7] Preclinical data suggests that VMD-928 has little to no activity against other kinases, including the closely related TrkB and TrkC, indicating a high degree of selectivity.[1]

### Other Allosteric TrkA Inhibitors

The landscape of allosteric TrkA inhibitors is still evolving. One notable example that has been in development is:

AK-1830 (ARRY-954): This compound, developed by Array BioPharma, is also a potent and orally available allosteric inhibitor of TrkA.[8] Its allosteric mechanism contributes to a high level of selectivity for TrkA over other Trk family members and off-target kinases.[8]
 Preclinical studies have demonstrated its efficacy in in vivo models of pain.[8] Asahi Kasei Pharma has been conducting clinical studies of AK-1830 for osteoarthritic pain and low back pain.[9]

## **Comparative Data**

Detailed, head-to-head preclinical data for **VMD-928** against other allosteric TrkA inhibitors in the public domain is limited. The following table summarizes the available information.



| Feature                                        | VMD-928                                                                              | AK-1830 (ARRY-954)                                                       |
|------------------------------------------------|--------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Target                                         | Tropomyosin receptor kinase A (TrkA)                                                 | Tropomyosin receptor kinase A (TrkA)                                     |
| Mechanism of Action                            | Allosteric, Irreversible                                                             | Allosteric                                                               |
| Selectivity                                    | Highly selective for TrkA over TrkB/C and 348 other kinases[1]                       | High selectivity over other Trk family members and off-target kinases[8] |
| Activity vs. Resistance<br>Mutations           | Active against acquired ATP-<br>site mutations (e.g., G667C)[1]                      | Data not publicly available                                              |
| Development Status                             | Phase 1 clinical trial for solid<br>tumors and lymphoma<br>(NCT03556228)[1][5][6][7] | Was in clinical studies for pain and inflammation[9]                     |
| Quantitative Preclinical Data (IC50, Ki, etc.) | Not publicly available in detail                                                     | Not publicly available in detail                                         |

## **Signaling Pathways and Experimental Workflows**

TrkA Signaling Pathway

Upon binding of its ligand, Nerve Growth Factor (NGF), TrkA dimerizes and autophosphorylates, initiating several downstream signaling cascades crucial for cell survival, proliferation, and differentiation. The primary pathways activated include:

- RAS/MAPK Pathway: Regulates cell proliferation and differentiation.
- PI3K/AKT Pathway: Promotes cell survival and growth.
- PLCy Pathway: Involved in calcium signaling and other cellular processes.

Allosteric inhibition of TrkA by compounds like **VMD-928** prevents the conformational changes necessary for receptor activation, thereby blocking these downstream signals.





Click to download full resolution via product page

TrkA Signaling Pathway and Allosteric Inhibition by VMD-928.

Experimental Workflow for Characterizing Allosteric TrkA Inhibitors

The following diagram outlines a general workflow for the preclinical evaluation of novel allosteric TrkA inhibitors.





Click to download full resolution via product page

General Experimental Workflow for Preclinical Evaluation.



## **Detailed Methodologies**

Due to the limited availability of specific published protocols for **VMD-928**, the following are generalized methodologies for key experiments used in the characterization of kinase inhibitors.

Biochemical Kinase Assay (for IC50/Ki Determination)

- Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified TrkA by 50% (IC50) and to determine the inhibition constant (Ki).
- Principle: The assay measures the phosphorylation of a substrate by the TrkA kinase domain in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods such as radioactivity (e.g., <sup>32</sup>P-ATP), fluorescence, or luminescence.
- General Protocol:
  - Recombinant human TrkA kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase reaction buffer.
  - The test compound (e.g., VMD-928) is added at various concentrations.
  - The reaction is allowed to proceed for a defined period at a controlled temperature.
  - The reaction is stopped, and the amount of phosphorylated substrate is measured.
  - IC50 values are calculated by fitting the dose-response data to a suitable equation.
  - For irreversible inhibitors, determination of the rate of inactivation (k\_inact) and the dissociation constant for the initial reversible binding (K\_I) is necessary to fully characterize their potency.

#### Cell-Based Proliferation Assay

 Objective: To assess the ability of the inhibitor to suppress the growth of cancer cell lines that are dependent on TrkA signaling.



 Principle: TrkA-dependent cancer cells (e.g., those with NTRK1 gene fusions) are cultured in the presence of the inhibitor. Cell viability or proliferation is measured after a set incubation period.

#### General Protocol:

- Cells are seeded in multi-well plates and allowed to adhere.
- The cells are treated with a range of concentrations of the test compound.
- After an incubation period (typically 72 hours), cell viability is assessed using a reagent such as resazurin or a commercial kit that measures ATP levels (e.g., CellTiter-Glo®).
- The concentration of the inhibitor that causes a 50% reduction in cell viability (GI50) is determined.

#### Cellular Thermal Shift Assay (CETSA®) for Target Engagement

- Objective: To confirm that the inhibitor binds to TrkA within a cellular context.
- Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This thermal shift can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.

#### General Protocol:

- Intact cells or cell lysates are incubated with the test compound or a vehicle control.
- The samples are heated to a range of temperatures.
- The cells are lysed (if not already), and the aggregated proteins are separated from the soluble fraction by centrifugation.
- The amount of soluble TrkA in the supernatant is quantified by methods such as Western blotting or ELISA.



 A melting curve is generated by plotting the amount of soluble TrkA as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

#### Conclusion

VMD-928 represents a promising new generation of TrkA inhibitors with its unique allosteric and irreversible mechanism of action. This approach holds the potential to overcome resistance mechanisms that limit the efficacy of traditional ATP-competitive inhibitors. While direct comparative preclinical data with other allosteric TrkA inhibitors like AK-1830 is not extensively available in the public domain, the distinct characteristics of VMD-928, particularly its irreversibility and activity against known resistance mutations, position it as a significant candidate for further investigation in the treatment of TrkA-driven cancers. As more data from preclinical and clinical studies become available, a more comprehensive comparison will be possible, further elucidating the therapeutic potential of this novel class of inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. ASCO American Society of Clinical Oncology [asco.org]
- 5. Selective TrkA Inhibitor VMD-928 to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma [ctv.veeva.com]
- 6. Selective TrkA Inhibitor VMD-928 to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- 7. VMO-01C: An Open-Label, Multiple-Dose, Dose-Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of VMD-928 in Subjects with Solid Tumors or Lymphoma | Joint Clinical Trials Office [jcto.weill.cornell.edu]



- 8. Array BioPharma And Asahi Kasei Pharma Corporation Announce Development And Commercialization Collaboration For Novel Pain And Inflammation Program [prnewswire.com]
- 9. Areas of Interest | Partnering | Asahi Kasei Pharma Corporation [asahi-kasei.co.jp]
- To cite this document: BenchChem. [A Comparative Guide to VMD-928 and Other Allosteric TrkA Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617439#comparing-vmd-928-to-other-allosteric-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com